4-Heptylacetophenone
Description
4-Heptylacetophenone (CAS 37593-03-6) is an aromatic ketone with the molecular formula C₁₅H₂₂O and a molecular weight of 218.33 g/mol. It features a heptyl chain (-C₇H₁₅) attached to the para position of the acetophenone backbone. Key physical properties include a boiling point of 325°C, melting point of 135.8°C, and density of 0.923 g/cm³ . Its primary applications lie in organic synthesis and research, where its lipophilic heptyl chain enhances solubility in non-polar solvents .
Properties
IUPAC Name |
1-phenyl-3-propylhexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-3-8-13(9-4-2)12-15(16)14-10-6-5-7-11-14/h5-7,10-11,13H,3-4,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIUTZDELICFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Heptylacetophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with a suitable acyl chloride, followed by subsequent reactions to introduce the propyl and hexanone groups. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity. The choice of solvents, temperature control, and reaction time are critical factors in optimizing the yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Heptylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfo, or halogenated derivatives of the phenyl group.
Scientific Research Applications
4-Heptylacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Heptylacetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary based on the specific context of its use.
Comparison with Similar Compounds
4-Methylacetophenone
- CAS : 100-06-1; Formula : C₉H₁₀O; MW : 134.18 g/mol
- Properties : Boiling point: 245–248°C; Melting point: 18–20°C; Density: 1.005 g/cm³.
- Hazards : Classified under Acute Toxicity (H302) due to harmful effects if swallowed .
- Applications : Widely used in fragrance industries and as an intermediate in pharmaceuticals .
- Key Difference: The methyl group at the para position reduces lipophilicity compared to 4-heptylacetophenone, making it less suitable for lipid-rich environments .
4-Chloroacetophenone
- CAS : 99-91-2; Formula : C₈H₇ClO; MW : 154.59 g/mol
- Properties : Boiling point: 237–239°C; Melting point: 20–22°C; Density: 1.192 g/cm³.
- Hazards : Irritant; toxic if ingested or inhaled .
- Applications : Used in agrochemicals and polymer synthesis.
- Key Difference: The electron-withdrawing chlorine atom increases reactivity in electrophilic substitutions compared to this compound’s electron-donating heptyl chain .
4-Hydroxyacetophenone
- CAS : 99-93-4; Formula : C₈H₈O₂; MW : 136.15 g/mol
- Properties : Boiling point: 285°C; Melting point: 109–112°C; Density: 1.109 g/cm³.
- Applications : A pharmaceutical secondary standard with antioxidant properties; used in drug synthesis .
- Key Difference: The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents—a contrast to this compound’s hydrophobic nature .
4-Methoxyacetophenone
- CAS : 100-06-1; Formula : C₉H₁₀O₂; MW : 150.17 g/mol
- Properties : Boiling point: 263°C; Melting point: 36–38°C; Density: 1.08 g/cm³.
- Hazards : Acute Toxicity (H302) .
- Applications : Common in perfumery and organic intermediates.
- Key Difference : The methoxy group (-OCH₃) provides moderate electron-donating effects, balancing reactivity between methyl and heptyl derivatives .
4-Fluoro-3-methylacetophenone
- Formula : C₉H₉FO; MW : 152.17 g/mol
- Properties: Limited data available in provided evidence.
- Applications : Specialty chemical in research .
- Key Difference: The combined fluorine and methyl substituents create steric and electronic effects distinct from this compound’s linear alkyl chain .
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
